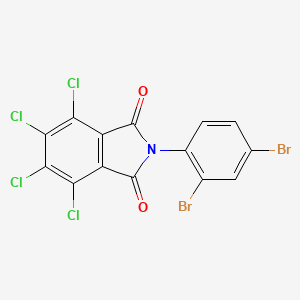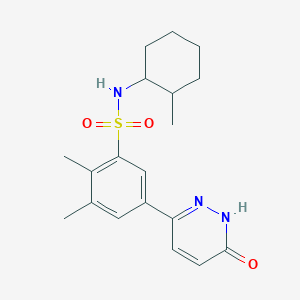
4,5,6,7-Tetrachloro-2-(2,4-dibromophenyl)isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5,6,7-TETRACHLORO-2-(2,4-DIBROMOPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with the molecular formula C14H3Br2Cl4NO2 and a molecular weight of 518.8 . This compound is characterized by its unique structure, which includes multiple halogen atoms (chlorine and bromine) and an isoindole core. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-TETRACHLORO-2-(2,4-DIBROMOPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the isoindole core, followed by the introduction of bromine and chlorine atoms through halogenation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes using specialized equipment to handle the reactive halogen species. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
4,5,6,7-TETRACHLORO-2-(2,4-DIBROMOPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can remove halogen atoms or reduce the isoindole core.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
4,5,6,7-TETRACHLORO-2-(2,4-DIBROMOPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and halogenation studies.
Biology: In studies of halogenated organic compounds and their biological effects.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4,5,6,7-TETRACHLORO-2-(2,4-DIBROMOPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves interactions with molecular targets such as enzymes and receptors. The compound’s halogen atoms can form halogen bonds with biological molecules, affecting their function and activity. Pathways involved may include signal transduction and metabolic processes.
相似化合物的比较
Similar Compounds
Similar compounds include other halogenated isoindoles and related structures, such as:
- 4,5,6,7-Tetrachloro-2-phenyl-2,3-dihydro-1H-isoindole-1,3-dione
- 4,5,6,7-Tetrabromo-2-(2,4-dichlorophenyl)-2,3-dihydro-1H-isoindole-1,3-dione
Uniqueness
4,5,6,7-TETRACHLORO-2-(2,4-DIBROMOPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific combination of chlorine and bromine atoms, which confer distinct chemical and physical properties. These properties make it valuable for specialized applications in research and industry.
属性
分子式 |
C14H3Br2Cl4NO2 |
|---|---|
分子量 |
518.8 g/mol |
IUPAC 名称 |
4,5,6,7-tetrachloro-2-(2,4-dibromophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H3Br2Cl4NO2/c15-4-1-2-6(5(16)3-4)21-13(22)7-8(14(21)23)10(18)12(20)11(19)9(7)17/h1-3H |
InChI 键 |
JBNBPBXWYXVCOQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Br)Br)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-acetylphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide](/img/structure/B11232341.png)
![3-[3-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B11232343.png)
![methyl 4-({[6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate](/img/structure/B11232345.png)
![N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-phenylbutanamide](/img/structure/B11232357.png)
![N-(3-Cyanophenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}butanamide](/img/structure/B11232364.png)
![N-ethyl-N-(3-oxo-4-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3,4-dihydroquinoxalin-2-yl)acetamide](/img/structure/B11232370.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(2-methylbenzyl)piperidine-3-carboxamide](/img/structure/B11232378.png)

![3-(5-{[(4-Chlorophenyl)methyl]sulfanyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-ylidene)-3H-indole](/img/structure/B11232387.png)
![N-[4-({[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)-3-oxo-3,4-dihydroquinoxalin-2-YL]-N-methylacetamide](/img/structure/B11232400.png)
![N-(2,5-dimethoxyphenyl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11232407.png)
![Methyl 4-({[7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate](/img/structure/B11232408.png)
![N-(4-chlorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11232411.png)

